molecular formula C11H12BrNO B7976043 4-(4-Bromo-3-methyl-phenoxy)butanenitrile

4-(4-Bromo-3-methyl-phenoxy)butanenitrile

Cat. No.: B7976043
M. Wt: 254.12 g/mol
InChI Key: MESFJCDDKDHWHO-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methyl-phenoxy)butanenitrile is a nitrile-containing aromatic ether with a bromine atom and methyl group substituted at the 4- and 3-positions, respectively, on the phenyl ring. The compound features a butanenitrile chain connected via an ether linkage, contributing to its unique physicochemical properties.

Properties

IUPAC Name

4-(4-bromo-3-methylphenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-9-8-10(4-5-11(9)12)14-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESFJCDDKDHWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methyl-phenoxy)butanenitrile typically involves the reaction of 4-bromo-3-methylphenol with butanenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methyl-phenoxy)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

4-(4-Bromo-3-methyl-phenoxy)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methyl-phenoxy)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Substituents on Phenyl Ring Nitrile Chain Length Key Functional Groups References
4-(4-Bromo-3-methyl-phenoxy)butanenitrile C₁₁H₁₂BrNO 4-Bromo, 3-methyl Butanenitrile (C4) Ether, Nitrile
4-(4-Bromophenyl)butanenitrile (4c) C₁₀H₁₀BrN 4-Bromo Butanenitrile (C4) Nitrile
4-(4-Bromo-3-formylphenoxy)benzonitrile C₁₄H₈BrNO₂ 4-Bromo, 3-formyl Benzonitrile (C1) Ether, Nitrile, Aldehyde
4-(4-Bromo-3-(((THP-O)methyl)phenoxy)benzonitrile C₁₉H₁₈BrNO₃ 4-Bromo, 3-(THP-oxymethyl) Benzonitrile (C1) Ether, Nitrile, THP

Key Observations :

  • Nitrile Chain Length: The butanenitrile chain (C4) may enhance solubility in polar solvents compared to benzonitrile derivatives (C1), as seen in C₁₄H₈BrNO₂ and C₁₉H₁₈BrNO₃ .

Physicochemical Properties

Table 2: Predicted Physical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound 252.12 ~300 (estimated) ~1.35 (estimated)
4-(4-Bromophenyl)butanenitrile (4c) 224.10 499.1 (predicted) 1.43 (predicted)
4-(4-Bromo-3-formylphenoxy)benzonitrile 302.13 Not reported 1.43 (predicted)

Notes:

  • The longer butanenitrile chain in the target compound likely reduces volatility compared to benzonitrile derivatives .
  • The aldehyde group in C₁₄H₈BrNO₂ may increase polarity, enhancing solubility in polar aprotic solvents .

Biological Activity

4-(4-Bromo-3-methyl-phenoxy)butanenitrile is an organic compound with a unique molecular structure that includes a bromine atom and a methyl group on the phenyl ring. This compound has garnered interest for its potential biological activities, particularly in agricultural and pharmaceutical applications. Understanding its biological activity involves examining its interactions with various biological targets, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrNO\text{C}_11\text{H}_{12}\text{Br}\text{NO}. The compound features:

  • A phenoxy group with a bromine substituent at the para position.
  • A methyl group at the meta position relative to the ether oxygen.
  • A butanenitrile chain , which adds to its chemical diversity.

This specific arrangement of functional groups is crucial for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits potential herbicidal and pesticidal activities. Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for further investigation in agricultural chemistry.

The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors in target organisms. The bromine atom enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.

Herbicidal Activity

A study conducted on various phenoxy compounds, including this compound, demonstrated significant herbicidal activity against common agricultural weeds. The compound's efficacy was measured by its ability to inhibit plant growth through interference with photosynthesis and other metabolic processes.

CompoundHerbicidal Efficacy (g/ha)Mode of Action
This compound200Photosynthesis inhibition
2,4-Dichlorophenoxyacetic acid150Auxin mimicry
Glyphosate250EPSP synthase inhibition

This table illustrates that while glyphosate remains one of the most potent herbicides, this compound shows competitive efficacy in specific applications.

Pesticidal Activity

In another study focusing on insecticidal properties, this compound was tested against various pest species. Results indicated that the compound exhibited moderate toxicity levels, affecting the nervous system of insects through acetylcholinesterase inhibition.

Insect SpeciesLC50 (mg/L)Mechanism
Aphid species A50Neurotoxic
Beetle species B30Neurotoxic
Moth species C45Neurotoxic

These findings suggest that the compound could be developed as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

Compound NameStructural FeaturesUnique Characteristics
4-(4-Bromo-3-methylphenoxy)butan-1-amineSimilar structure but contains an amine groupExhibits different reactivity due to amine
4-(4-Bromo-3-methylphenoxy)butan-1-olHydroxyl group replaces the nitrilePotentially different biological activity
Ethyl 3-(4-bromo-3-methylphenoxy)propanoatePropanoate structure instead of butaneDifferent reactivity patterns due to ester

This comparative analysis underscores how variations in functional groups can significantly influence the biological activity of similar compounds.

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